molecular formula C17H14N2O2 B14590497 (2-Hydroxy-4-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 61466-45-3

(2-Hydroxy-4-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B14590497
CAS No.: 61466-45-3
M. Wt: 278.30 g/mol
InChI Key: QQIBRPLNHCLZEX-UHFFFAOYSA-N
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Description

(2-Hydroxy-4-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is an organic compound with the molecular formula C17H14N2O2. This compound is characterized by the presence of a hydroxy group, a methyl group, and a phenyl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-4-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone typically involves the reaction of 2-hydroxy-4-methylbenzaldehyde with 1-phenyl-1H-pyrazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like ethanol. The mixture is heated under reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-4-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(2-Hydroxy-4-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug discovery and development due to its bioactive properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Hydroxy-4-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl and pyrazole rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
  • (2-Hydroxy-4-methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
  • (2-Hydroxy-4-methylphenyl)(1-phenyl-1H-pyrazol-5-yl)methanone

Uniqueness

(2-Hydroxy-4-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy and methyl groups at specific positions on the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

61466-45-3

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

(2-hydroxy-4-methylphenyl)-(1-phenylpyrazol-4-yl)methanone

InChI

InChI=1S/C17H14N2O2/c1-12-7-8-15(16(20)9-12)17(21)13-10-18-19(11-13)14-5-3-2-4-6-14/h2-11,20H,1H3

InChI Key

QQIBRPLNHCLZEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(N=C2)C3=CC=CC=C3)O

Origin of Product

United States

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